(OC-6-44)-Tricarbonylchloro(glycinato-|EN,|EO)ruthenium
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Overview
Description
(OC-6-44)-Tricarbonylchloro(glycinato-: is an organometallic compound that features a central metal atom coordinated with three carbonyl groups, a chlorine atom, and a glycinato ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (OC-6-44)-Tricarbonylchloro(glycinato- typically involves the reaction of a metal precursor with carbon monoxide, chlorine, and glycine under controlled conditions. A common synthetic route might include:
Step 1: Reacting the metal precursor with carbon monoxide to form a tricarbonyl complex.
Step 2: Introducing chlorine to the reaction mixture to replace one of the ligands with a chlorine atom.
Step 3: Adding glycine to the reaction mixture to form the glycinato ligand.
Industrial Production Methods
Industrial production of such compounds often involves similar steps but on a larger scale, with careful control of reaction conditions such as temperature, pressure, and concentration to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(OC-6-44)-Tricarbonylchloro(glycinato-: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Ligand substitution reactions often require specific reagents and conditions, such as the presence of a coordinating solvent or a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state complex, while reduction could produce a lower oxidation state complex.
Scientific Research Applications
(OC-6-44)-Tricarbonylchloro(glycinato-:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioinorganic model compound.
Medicine: Explored for its potential therapeutic properties, such as anticancer activity.
Industry: Utilized in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which (OC-6-44)-Tricarbonylchloro(glycinato- exerts its effects involves coordination with target molecules or ions. The metal center can interact with substrates, facilitating various chemical transformations. The specific pathways and molecular targets depend on the context of its application.
Comparison with Similar Compounds
(OC-6-44)-Tricarbonylchloro(glycinato-: can be compared with other similar organometallic compounds, such as:
- Tricarbonylchloro(ethylenediamine)metal complexes
- Tricarbonylchloro(aminocarboxylate)metal complexes
These compounds share similar structural features but differ in their ligands, which can influence their reactivity and applications. The uniqueness of (OC-6-44)-Tricarbonylchloro(glycinato-
Properties
Molecular Formula |
C5H7ClNO5Ru+2 |
---|---|
Molecular Weight |
297.6 g/mol |
IUPAC Name |
carboxymethylazanide;chlororuthenium;methanone |
InChI |
InChI=1S/C2H4NO2.3CHO.ClH.Ru/c3-1-2(4)5;3*1-2;;/h3H,1H2,(H,4,5);3*1H;1H;/q-1;3*+1;;+1/p-1 |
InChI Key |
LVQNKXKGNMIZIH-UHFFFAOYSA-M |
Canonical SMILES |
[CH+]=O.[CH+]=O.[CH+]=O.C(C(=O)O)[NH-].Cl[Ru] |
Origin of Product |
United States |
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